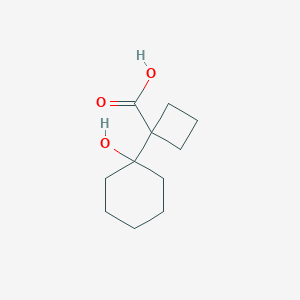

1-(1-Hydroxycyclohexyl)cyclobutane-1-carboxylic acid

Description

Properties

Molecular Formula |

C11H18O3 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

1-(1-hydroxycyclohexyl)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C11H18O3/c12-9(13)10(5-4-6-10)11(14)7-2-1-3-8-11/h14H,1-8H2,(H,12,13) |

InChI Key |

SCUTUMHYAMCOTH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C2(CCC2)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Hydroxycyclohexyl)cyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclobutanone with cyclohexanol in the presence of a suitable catalyst to form the desired product. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters, leading to consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(1-Hydroxycyclohexyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group under suitable conditions.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Sodium hydroxide and 1,2-dimethoxyethane (DME) are commonly used in oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

While comprehensive data tables and case studies for the compound "1-(1-Hydroxycyclohexyl)cyclobutane-1-carboxylic acid" are not available in the search results, its role as a building block in chemical synthesis and its potential biological applications can be elucidated.

Chemical Synthesis

- Building Block : this compound is used as a building block for synthesizing complex molecules and as a reagent in various organic reactions.

Potential Biological Applications

- Mitofusin Activation : Cycloalkyl modifications, such as cyclopropyl rings, when incorporated into molecules, can enhance potency, selectivity, oral bioavailability, metabolic and chemical stability, or neurological system exposure .

- Neurodegenerative Diseases : Small molecule mitofusin activators can reverse mitochondrial fragmentation in vitro, suggesting a novel therapeutic approach for neurodegenerative diseases . A cyclopropyl-containing linker improved plasma and brain half-life, increased nervous system bioavailability, and prolonged neuron pharmacodynamic effects .

- Stereospecific Mitofusin Activation : Studies show that the ( trans-R,R) enantiomer uniquely conferred mitofusin agonist activity. The crystal structure moiety distances and hydrogen bonding characteristics mimicked those of function-critical amino acid side chains within the precursor mitofusin agonist peptide, consistent with the pharmacophore model .

- Amyotrophic Lateral Sclerosis (ALS) : In vitro and in vivo studies in murine models of ALS support the potential clinical development of cyclopropyl-containing compounds for neurodegenerative diseases linked to mitochondrial dysfunction .

Related Compounds and Reactions

- Oxidation of Aldehydes : Various methods, including metal-mediated oxidations and organocatalytic aerobic oxidation, can synthesize carboxylic acids from aldehydes . N-heterocyclic carbene (NHC) organocatalytic aerobic oxidation of aldehydes provides the corresponding carboxylic acids under mild reaction conditions .

- Cyclobutanecarboxylic acid : Cyclobutanecarboxylic acid is an intermediate in organic synthesis and a precursor to cyclobutylamine . It can be prepared by decarboxylation of 1,1-cyclobutanedicarboxylic acid .

*1-Hydroxycyclopropane-1-carboxylic acid : Modification of murine ALS phenotypes in vitro . Introduction of cyclopropyl rings into different compounds has increased potency, selectivity, oral bioavailability, metabolic and chemical stability, or neurological system exposure .

Mechanism of Action

The mechanism of action of 1-(1-Hydroxycyclohexyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups play a crucial role in its reactivity and binding affinity to various substrates. These interactions can lead to the modulation of biochemical pathways and the formation of new chemical entities .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Hydrophobicity vs. Polarity

Conformational Effects

- E7/Z7 isomers (C₉H₁₃NO₂) enforce α-helical structures in peptides via ring-closing metathesis (RCM), stabilizing bioactive conformations .

- The rigid cyclobutane core in all compounds limits rotational freedom, enhancing metabolic stability compared to linear analogs.

Research Findings and Implications

Peptide Stapling: The alkenyl-amino acids (E7/Z7) demonstrate superior helical stabilization in peptides, enabling novel therapeutics targeting protein-protein interactions .

Drug Intermediates : The hydroxycyclohexyl moiety in the target compound may mimic cyclic alcohol pharmacophores in antidepressants (e.g., desvenlafaxine) .

Solubility Optimization : Polar substituents (e.g., hydroxy, methoxy) improve bioavailability, while hydrophobic groups (e.g., benzyl) enhance blood-brain barrier penetration .

Biological Activity

1-(1-Hydroxycyclohexyl)cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry and pharmacology. Its unique structure, featuring a cyclobutane ring and a hydroxycyclohexyl moiety, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacokinetics, therapeutic potential, and relevant case studies.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of any drug candidate. In a study involving various cycloalkyl analogs, it was found that this compound exhibited favorable pharmacokinetic properties. For example, the compound demonstrated a half-life of approximately 1.1 hours in mouse plasma and 1.06 hours in the brain, indicating a relatively rapid clearance from the system .

Table 1: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Half-life (plasma) | 1.1 hours |

| Half-life (brain) | 1.06 hours |

| Peak plasma concentration (Cmax) | Data not specified |

| Area under curve (AUC) | Data not specified |

Biological Activity

The biological activity of this compound has been linked to its potential as a mitofusin activator. Mitofusins are proteins that play a critical role in mitochondrial fusion and function. The compound's ability to enhance mitochondrial dynamics suggests it may have therapeutic applications in neurodegenerative diseases .

The compound is believed to activate mitofusins through a mechanism that enhances mitochondrial elongation and polarization. This action is crucial for maintaining cellular energy homeostasis and could potentially mitigate the effects of neurodegeneration .

Case Studies

Several studies have explored the effects of similar compounds on biological systems, providing insights into the potential applications of this compound.

- Study on Neurodegenerative Conditions : Research indicated that compounds with structural similarities to this compound could improve mitochondrial function in models of neurodegeneration, suggesting a protective effect against cellular stressors .

- In Vivo Efficacy : In vivo studies demonstrated that administration of related compounds resulted in improved cognitive function in animal models subjected to stress conditions. The observed outcomes were attributed to enhanced mitochondrial activity and neuroprotection .

Q & A

Q. What are the primary synthetic routes for 1-(1-Hydroxycyclohexyl)cyclobutane-1-carboxylic acid, and what methodological considerations are critical for yield optimization?

The compound can be synthesized via esterification and silylation strategies. For example, reacting 1-hydroxycyclohexaneacetic acid derivatives with cyclobutane-carboxylic acid precursors in the presence of trimethylsilyl reagents (e.g., trimethylsilyl bromide) under anhydrous conditions has been reported . Key considerations include:

- Temperature control : Maintaining sub-0°C conditions during silylation to prevent side reactions.

- Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance reaction efficiency.

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) to isolate the product.

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

Based on analogous cyclohexyl and cyclobutane derivatives:

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should be identified?

- NMR : Look for cyclobutane protons (δ 1.5–2.5 ppm, multiplet) and hydroxyl groups (broad peak at δ 1.0–5.0 ppm, depending on solvent) .

- IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (~2500–3300 cm⁻¹) .

- MS : Molecular ion peak at m/z 184.19 (calculated for C₁₁H₁₆O₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or IR spectra often arise from:

Q. What strategies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

- pH studies : Conduct accelerated degradation tests (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) with HPLC monitoring .

- Thermal analysis : TGA/DSC to identify decomposition temperatures (>150°C inferred from cyclobutane analogs) .

- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .

Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution methods are applicable?

- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce asymmetry during cyclobutane ring formation .

- Chromatography : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to separate enantiomers .

- Circular dichroism (CD) : Validate optical activity post-synthesis .

Q. What computational modeling approaches are suitable for predicting reactivity and interaction with biological targets?

Q. How can researchers address gaps in toxicological data for this compound?

- In vitro assays : Perform Ames tests (bacterial reverse mutation) and cytotoxicity screens (e.g., MTT assay on HEK293 cells) .

- Ecotoxicology : Evaluate aquatic toxicity using Daphnia magna models, given potential environmental release .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.